molecular formula C10H8BrF3O B576353 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene CAS No. 1208-41-9

4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene

Cat. No.: B576353
CAS No.: 1208-41-9
M. Wt: 281.072
InChI Key: UERFKWZYTJLZAM-UHFFFAOYSA-N
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Description

4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of an allyloxy group, a bromine atom, and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is particularly notable for its influence on the compound’s chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of advanced catalysts and reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

    Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or chromium trioxide may be employed.

    Reducing Agents: For reduction reactions, reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative of the compound.

Scientific Research Applications

4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The bromine atom and allyloxy group can participate in various chemical interactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable in diverse applications.

Properties

IUPAC Name

1-bromo-4-prop-2-enoxy-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O/c1-2-5-15-7-3-4-9(11)8(6-7)10(12,13)14/h2-4,6H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERFKWZYTJLZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC(=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669779
Record name 1-Bromo-4-[(prop-2-en-1-yl)oxy]-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208-41-9
Record name 1-Bromo-4-(2-propen-1-yloxy)-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-[(prop-2-en-1-yl)oxy]-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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